N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The compound, N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
The compound is a potent inhibitor of Succinate Dehydrogenase (SDH) , an enzyme that plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration . By inhibiting SDH, the compound can disrupt these pathways, potentially leading to downstream effects such as reduced ATP production .
Pharmacokinetics
The solubility of a compound can impact its bioavailability, and thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The compound has been found to exhibit higher fungicidal activity against Fusarium graminearum Schw than commercial fungicides . This suggests that the compound’s action results in the death of these fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde in the presence of an oxidizing agent such as iodine or DMSO.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in treating diseases such as cancer and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Investigated for its anticancer properties.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: Studied for its potential as an antimicrobial agent.
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of a benzothiazole core with an oxazole ring and fluorine atoms, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3O2S/c1-5-2-8(17-19-5)11(18)16-12-15-10-7(14)3-6(13)4-9(10)20-12/h2-4H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOVDZMAMMHUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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